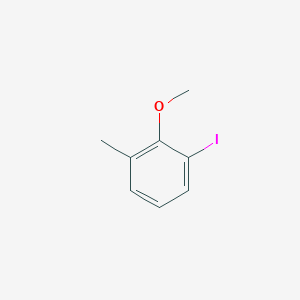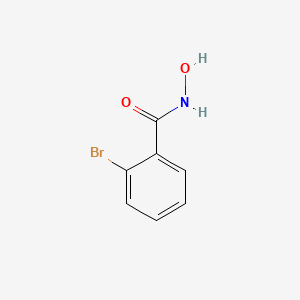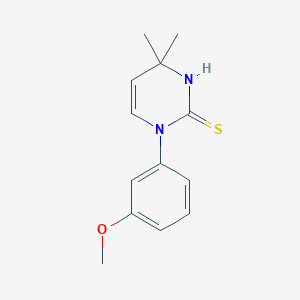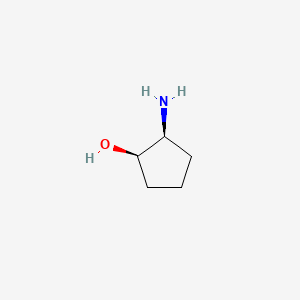
6-Iodo-4-(trifluoromethyl)indolin-2-one
Übersicht
Beschreibung
6-Iodo-4-(trifluoromethyl)indolin-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indolin-2-one core with an iodo substituent at the 6-position and a trifluoromethyl group at the 4-position, making it a unique and valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)aniline and iodoaniline.
Formation of Indole Core: The indole core is formed through a cyclization reaction. This can be achieved by reacting 4-(trifluoromethyl)aniline with a suitable reagent like isatin under acidic conditions.
Iodination: The iodo substituent is introduced at the 6-position using an iodinating agent such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst like copper(II) sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-4-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution Products: Azido, thiocyanato, or other substituted indolin-2-ones.
Oxidation Products: Oxo derivatives of indolin-2-one.
Reduction Products: Hydro derivatives of indolin-2-one.
Coupling Products: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
6-Iodo-4-(trifluoromethyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential in organic electronics and as a precursor for functional materials.
Chemical Biology: The compound serves as a probe for investigating biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 6-Iodo-4-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodo substituent can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)indolin-2-one: Lacks the iodo substituent, resulting in different reactivity and biological activity.
6-Bromo-4-(trifluoromethyl)indolin-2-one: Similar structure but with a bromo group instead of iodo, affecting its chemical properties.
6-Iodoindolin-2-one: Lacks the trifluoromethyl group, leading to variations in lipophilicity and biological interactions.
Uniqueness
6-Iodo-4-(trifluoromethyl)indolin-2-one is unique due to the presence of both iodo and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these substituents enhances the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
6-iodo-4-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3INO/c10-9(11,12)6-1-4(13)2-7-5(6)3-8(15)14-7/h1-2H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCMXCYOJWFVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2NC1=O)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)
![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)


